(2-Cyano-tetrahydro-pyran-2-yl)-acetic acid ethyl ester
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Overview
Description
(2-Cyano-tetrahydro-pyran-2-yl)-acetic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group, a tetrahydropyran ring, and an acetic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-tetrahydro-pyran-2-yl)-acetic acid ethyl ester typically involves the following steps:
Formation of Tetrahydropyran Ring: The starting material, such as a suitable diol, undergoes cyclization to form the tetrahydropyran ring.
Introduction of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using a cyanide source like sodium cyanide or potassium cyanide.
Esterification: The final step involves the esterification of the acetic acid moiety with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
(2-Cyano-tetrahydro-pyran-2-yl)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyano-tetrahydro-pyran-2-yl)-acetic acid ethyl ester depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
(2-Cyano-tetrahydro-pyran-2-yl)-acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
(2-Cyano-tetrahydro-pyran-2-yl)-acetic acid propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester.
(2-Cyano-tetrahydro-pyran-2-yl)-acetic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of an ethyl ester.
Uniqueness: The uniqueness of (2-Cyano-tetrahydro-pyran-2-yl)-acetic acid ethyl ester lies in its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. The ethyl ester group may provide distinct solubility and stability properties compared to other ester derivatives.
Properties
IUPAC Name |
ethyl 2-(2-cyanooxan-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-13-9(12)7-10(8-11)5-3-4-6-14-10/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNHVRKNKTZLDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCCO1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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